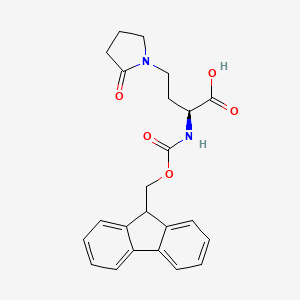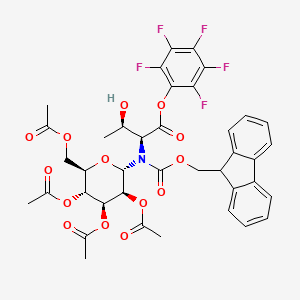
(2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple stereocenters and functional groups, making it a subject of interest for synthetic chemists and researchers in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group transformations. A common synthetic route might include:
Protection of Hydroxyl Groups: The initial step often involves protecting the hydroxyl groups to prevent unwanted reactions. This can be achieved using acetylation with acetic anhydride in the presence of a base like pyridine.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be constructed via a cyclization reaction, often using acid catalysts such as p-toluenesulfonic acid.
Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine to introduce the Fmoc protecting group.
Coupling with the Perfluorophenoxy Butanone: The key step involves coupling the protected intermediate with (2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-ylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Green Chemistry Principles: Using safer solvents and reagents, and minimizing waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can target the carbonyl groups, using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Chiral Catalysts: Due to its multiple stereocenters, it can be used in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes involved in metabolic pathways.
Protein Labeling: The Fmoc group allows for the compound to be used in protein labeling and purification techniques.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: Can be used in the development of diagnostic agents for imaging or detection of diseases.
Industry
Material Science: Used in the development of new materials with specific properties, such as fluorinated polymers.
Agriculture: Potential use in the development of agrochemicals for pest control.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group allows for selective binding to proteins, while the perfluorophenoxy group can enhance interactions with hydrophobic regions of target molecules. The acetoxymethyl groups can undergo hydrolysis to release active intermediates that interact with biological targets.
類似化合物との比較
Similar Compounds
(2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(phenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but lacks the perfluorophenoxy group.
(2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(trifluoromethyl)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a trifluoromethyl group instead of the perfluorophenoxy group.
Uniqueness
The presence of the perfluorophenoxy group in the compound provides unique properties, such as increased hydrophobicity and potential for stronger interactions with biological targets. This makes it particularly useful in applications where enhanced binding affinity and specificity are required.
This detailed article provides a comprehensive overview of the compound (2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C39H36F5NO14 |
|---|---|
分子量 |
837.7 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C39H36F5NO14/c1-16(46)32(38(51)59-34-30(43)28(41)27(40)29(42)31(34)44)45(39(52)54-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)37-36(57-20(5)50)35(56-19(4)49)33(55-18(3)48)26(58-37)15-53-17(2)47/h6-13,16,25-26,32-33,35-37,46H,14-15H2,1-5H3/t16-,26-,32+,33-,35+,36+,37+/m1/s1 |
InChIキー |
ZTKJAGNUGZMXKY-JJUASDENSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N([C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
正規SMILES |
CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N(C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12848598.png)
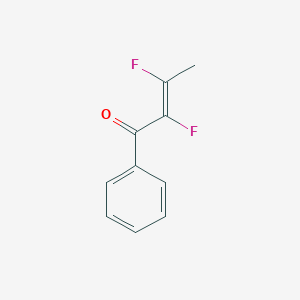
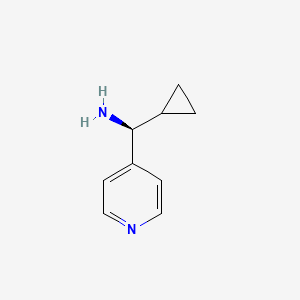
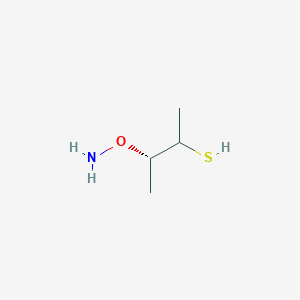
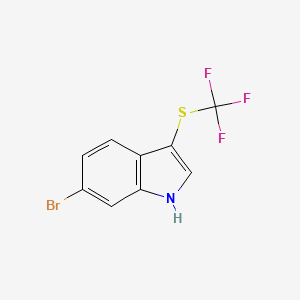
![1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol](/img/structure/B12848631.png)

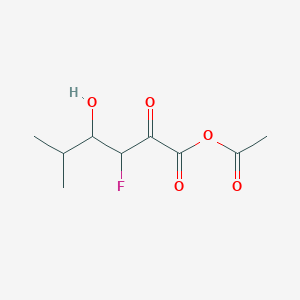
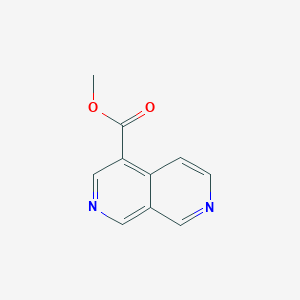

![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
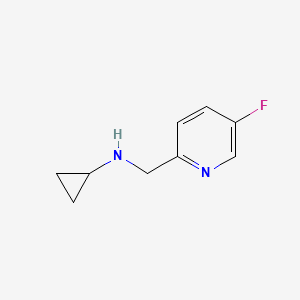
![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
